molecular formula C11H13N3O B1416127 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1152708-61-6

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B1416127
CAS RN: 1152708-61-6
M. Wt: 203.24 g/mol
InChI Key: FXIWGYYBITYODW-UHFFFAOYSA-N
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Description

“3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group and a methylamine group attached to it .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds. For example, a related compound, 2-(1-Methylpropylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one, was synthesized by refluxing 2-hydrazino-3-(3-methoxyphenyl)-3H-quinazolin-4-one with ethyl methyl ketone in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the structure of a related compound, 3-Methoxyphenyl methanesulfonate, was analyzed using techniques like UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques. For example, the reactions of a related compound, 3-Methoxyphenyl methanesulfonate, were studied using techniques like gas chromatography and high-pressure liquid chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of a related compound, 3-Methoxyphenyl methanesulfonate, were analyzed using techniques like UV-Vis spectroscopy and NMR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

  • Reductive Amination Process : 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used in the reductive amination process with 3-chloro-4-flouroaniline, showcasing its role in synthesizing biologically active molecules and intermediates in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

  • Efficient One-Pot Synthesis : The one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrated an efficient method for creating pyrazole derivatives, highlighting its significance in synthetic chemistry (Becerra, Rojas, & Castillo, 2021).

Biological Activities

  • Anti-inflammatory and Anti-cancer Properties : A study focusing on pyrazolo[1,5-a]pyrimidine derivatives, which include structures similar to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, found significant anti-inflammatory and anti-cancer activities, indicating potential therapeutic applications (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

  • Cytotoxicity Against Cancer Cells : Compounds structurally similar to this compound showed cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting potential use in cancer research (Hassan, Hafez, & Osman, 2014).

Chemical Characterization and Analysis

  • Structural Analysis : X-ray crystallography and NMR spectroscopy have been used to analyze structures related to this compound, providing insights into its chemical properties and potential modifications (Hayvalı, Unver, & Svoboda, 2010).

  • Modification for Enhanced Biological Activity : The functional modification of polymers using compounds including this compound derivatives has shown improved biological activities, indicating its role in biomedical applications (Aly & El-Mohdy, 2015).

  • Annular Tautomerism Studies : Investigations into the tautomerism of NH-pyrazoles related to this compound contribute to understanding its chemical behavior and potential for chemical modifications (Cornago et al., 2009).

Mechanism of Action

The mechanism of action of a compound often depends on its structure and the biological system it interacts with. For example, a related compound, tramadol, which also contains a methoxyphenyl group, acts primarily through activation of the μ-opioid receptor .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the conditions under which it is handled. For example, a related compound, Methylamine hydrochloride, is harmful if swallowed and requires appropriate personal protective equipment when handling .

Future Directions

The future directions in the study of a compound often depend on its potential applications. For example, a related compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, was studied for its potential as an anticancer agent .

properties

IUPAC Name

5-(3-methoxyphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIWGYYBITYODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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